molecular formula C15H17NO B12558292 3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole CAS No. 160193-46-4

3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole

Cat. No.: B12558292
CAS No.: 160193-46-4
M. Wt: 227.30 g/mol
InChI Key: RBFWKMHIKHMYPP-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with salicylaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate is then cyclized to form the benzoxazole ring under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or amines .

Scientific Research Applications

3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole is unique due to the presence of both the phenylethyl group and the benzoxazole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

160193-46-4

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(2-phenylethyl)-4,5,6,7-tetrahydro-2,1-benzoxazole

InChI

InChI=1S/C15H17NO/c1-2-6-12(7-3-1)10-11-15-13-8-4-5-9-14(13)16-17-15/h1-3,6-7H,4-5,8-11H2

InChI Key

RBFWKMHIKHMYPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)CCC3=CC=CC=C3

Origin of Product

United States

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